molecular formula C15H14O3 B1672519 Fenoprofen CAS No. 29679-58-1

Fenoprofen

Cat. No. B1672519
CAS RN: 29679-58-1
M. Wt: 242.27 g/mol
InChI Key: RDJGLLICXDHJDY-UHFFFAOYSA-N
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Description

Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, and helps to relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis), such as inflammation, swelling, stiffness, and joint pain .


Synthesis Analysis

Fenoprofen is a chiral drug with one stereogenic center and exists as chiral twins . A Fenoprofen nanosponge was formulated using Poloxamer, polymer, and β-Cyclodextrin by a solvent evaporation method .


Molecular Structure Analysis

Fenoprofen has a molecular formula of C15H14O3, with an average mass of 242.270 Da and a monoisotopic mass of 242.094299 Da . It contains a total of 33 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .


Chemical Reactions Analysis

Fenoprofen inhibits prostaglandin synthesis by decreasing the enzyme needed for biosynthesis .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Fenoprofen exhibits a range of pharmacological properties, including anti-inflammatory, antipyretic, and analgesic effects. It is advocated for use in rheumatoid arthritis, degenerative joint disease, ankylosing spondylitis, and gout. Its effectiveness in rheumatoid arthritis is comparable to moderate doses of aspirin, with fewer and milder side effects at the dosages used. Fenoprofen has also shown favorable comparisons with phenylbutazone in osteoarthrosis and with aspirin in osteoarthrosis of various joints. Its place in the management of gout and ankylosing spondylitis is still being determined. The anti-inflammatory activity of fenoprofen has been demonstrated in various animal models, showing its potential for broader therapeutic applications beyond pain management in arthritis (Brogden, Finder, Speight, & Avery, 2012).

Antitumor Activity

Structural modifications of fenoprofen have led to the development of carborane analogues exhibiting stronger antitumor potential compared to their respective aryl-based compounds. This indicates fenoprofen's potential application in cancer therapy, highlighting the significance of structural modifications in enhancing the drug's therapeutic capabilities (Useini et al., 2022).

Transdermal Delivery for Pain Management

Research has been conducted on developing a transdermal gel formulation of fenoprofen to overcome gastrointestinal problems associated with oral administration. This approach aims at formulating gels that provide controlled and slow drug release, offering an alternative route of administration that could potentially improve patient compliance and reduce systemic side effects (Manjula et al., 2020).

Allosteric Enhancer at Melanocortin Receptor 3

Fenoprofen has been identified as a positive allosteric modulator at melanocortin (MC) receptors. This discovery suggests that fenoprofen could have additional therapeutic applications in treating joint diseases through its action on cartilage integrity and synovitis, potentially promoting macrophage phagocytosis and efferocytosis independently of its cyclooxygenase inhibition properties (Montero-Melendez et al., 2016).

Safety And Hazards

Fenoprofen can increase the risk of fatal heart attack or stroke, especially in older adults . It may also cause stomach or intestinal bleeding, which can be fatal . Other side effects may include changes in vision, skin rash, shortness of breath, swelling or rapid weight gain, signs of stomach bleeding, liver problems, kidney problems, or low red blood cells (anemia) .

Future Directions

The dosage of Fenoprofen depends on the strength of the medicine and the medical problem for which it is being used. For mild to moderate pain, adults are advised to take 200 milligrams (mg) every 4 to 6 hours as needed. For rheumatoid arthritis and osteoarthritis, adults are initially advised to take 400 to 600 mg three or four times a day .

properties

IUPAC Name

2-(3-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJGLLICXDHJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023045
Record name Fenoprofen
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenoprofen
Source Human Metabolome Database (HMDB)
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Boiling Point

168-171 °C @ 0.11 MM HG
Record name FENOPROFEN
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Solubility

Slight (calcium salt), 8.11e-02 g/L
Record name Fenoprofen
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Mechanism of Action

Fenoprofen's exact mode of action is unknown, but it is thought that prostaglandin synthetase inhibition is involved. Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles., LIKE ASPIRIN, FENOPROFEN INHIBITS PROSTAGLANDIN SYNTHETASE, BUT SIGNIFICANCE OF THIS ACTION IN RELATION TO CLINICAL EFFECTS PRODUCED IS NOT KNOWN.
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Product Name

Fenoprofen

Color/Form

VISCOUS OIL

CAS RN

29679-58-1, 31879-05-7, 34597-40-5
Record name Fenoprofen
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Record name Fenoprofen [USAN:INN:BAN]
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Record name Fenoprofen
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Record name 2-(3-phenoxyphenyl)propionic acid
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Melting Point

168-171
Record name Fenoprofen
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Synthesis routes and methods I

Procedure details

To a solution of 4.2 g. of 2-hydroxy-3-phenoxy-hydratropic acid sulphate dipotassium salt in 50 ml. of water 2 g. of potassium hydroxide and 2 g. of a Raney nickel catalyst prepared freshly according to Urashibara, and the reaction mixture is stirred at 60° C. for 10 to 15 minutes. The catalyst is filtered off and the filtrate is acidified with a 20% aqueous hydrochloric acid solution. The separated solution is extracted with chloroform and the chloroform solution is dried over sodium sulphate and evaporated. 2.35 g. (97%) of 3-phenoxy-hydratropic acid are obtained. Melting point of the corresponding cyclohexylamine salt: 151° C. to 153° C.
Name
2-hydroxy-3-phenoxy-hydratropic acid sulphate dipotassium salt
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2 g
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Synthesis routes and methods II

Procedure details

To a solution of 4.1 g. of 2-toluene-sulphonyloxy-3-phenoxy-hydratropic acid in 150 ml. of alcohol 24 g. of a W-6 nickel catalyst are added, and the mixture is hydrogenated at 25° C., under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off, the filtrate is evaporated and the residue is taken up in water and acidified with a 10% aqueous hydrochloric acid solution. The separated oil is extracted with chloroform, the chloroform solution is dried over sodium sulphate and evaporated. 2.1 g. (89%) of 3-phenoxy-hydratropic acid are obtained. Melting point of the corresponding cyclohexylamine salt amounts to 151° C. to 153° C.
Name
2-toluene-sulphonyloxy-3-phenoxy-hydratropic acid
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0 (± 1) mol
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[Compound]
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alcohol
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24 g
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Synthesis routes and methods III

Procedure details

Water (1.5 ml) and 1.5 ml of conc. hydrochloric acid were added to 432 mg of α-methylthio-α-(m-phenoxyphenyl)propionic acid, and then 300 mg of zinc powder was added. With stirring, the mixture was heated under reflux for 2.5 hours. Water (10 ml) and 30 ml of diethyl ether were added to the reaction mixture. The insoluble matter was separated by filtration. The filtrate was extracted three times with 80 ml of diethyl ether. The organic layer was washed with 10 ml of water, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to afford 364 mg of α-(m-phenoxyphenyl)propionic acid as an oil. The yield was 100%.
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
α-methylthio-α-(m-phenoxyphenyl)propionic acid
Quantity
432 mg
Type
reactant
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Name
Quantity
10 mL
Type
reactant
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Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 33 g. of 2-methane-sulphonyloxy-3-phenoxy-hydratropic acid in 200 ml. of methanol 28 ml. of triethyl amine and 2 g. of a 5% palladium on charcoal catalyst are added at 25° C. The mixture is then hydrogenated under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off and the solution is evaporated. The evaporation residue is taken up in water, acidified with a 20% aqueous hydrochloric acid solution and the separated oil is extracted with chloroform. The chloroform solution is evaporated after drying over sodium sulphate, and the residue is distilled off. 23 g. (95%) of 3-phenoxy-hydratropic acid are obtained, boiling at 190° C. to 192° C. (0.4 mmHg.). nD25 =1.5751. Melting point of the corresponding cyclohexylamine salt amounts to 153° C. to 154° C.
Name
2-methane-sulphonyloxy-3-phenoxy-hydratropic acid
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0 (± 1) mol
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28 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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